molecular formula C7H6F2N2 B2801261 1-(2,2-difluoroethyl)-3-ethynyl-1H-pyrazole CAS No. 2470439-10-0

1-(2,2-difluoroethyl)-3-ethynyl-1H-pyrazole

Cat. No.: B2801261
CAS No.: 2470439-10-0
M. Wt: 156.136
InChI Key: YGXWDVVVRQVTFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,2-difluoroethyl)-3-ethynyl-1H-pyrazole is a compound of significant interest in the field of medicinal chemistry. The presence of the difluoroethyl group imparts unique physicochemical properties, making it a valuable component in drug design and development. The ethynyl group further enhances its reactivity, allowing for diverse chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-difluoroethyl)-3-ethynyl-1H-pyrazole typically involves the reaction of 3-ethynylpyrazole with 2,2-difluoroethyl halides under basic conditions. A common method includes the use of potassium carbonate as a base in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the pyrazole nitrogen attacks the difluoroethyl halide, leading to the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-difluoroethyl)-3-ethynyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The difluoroethyl group can be reduced to form ethyl derivatives.

    Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution with alkyl halides.

Major Products:

    Oxidation: Formation of 1-(2,2-difluoroethyl)-3-oxo-pyrazole.

    Reduction: Formation of 1-(2,2-difluoroethyl)-3-ethylpyrazole.

    Substitution: Formation of halogenated pyrazoles or alkylated derivatives.

Scientific Research Applications

1-(2,2-difluoroethyl)-3-ethynyl-1H-pyrazole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of agrochemicals and materials science.

Comparison with Similar Compounds

  • 1-(2,2-Difluoroethyl)-3-methylpyrazole
  • 1-(2,2-Difluoroethyl)-3-phenylpyrazole
  • 1-(2,2-Difluoroethyl)-3-ethynyl-1H-pyrazole

Uniqueness: this compound stands out due to the presence of both the difluoroethyl and ethynyl groups. This combination imparts unique reactivity and binding properties, making it a versatile compound in drug design. The difluoroethyl group enhances metabolic stability, while the ethynyl group provides a handle for further chemical modifications.

Properties

IUPAC Name

1-(2,2-difluoroethyl)-3-ethynylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2/c1-2-6-3-4-11(10-6)5-7(8)9/h1,3-4,7H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGXWDVVVRQVTFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NN(C=C1)CC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.